Tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate
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Overview
Description
Tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an amino group, and a thiazole ring. The presence of these functional groups imparts distinctive chemical properties and reactivity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-methylthioamide with α-haloketones under basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, secondary amines.
Scientific Research Applications
Tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate: has several applications in scientific research:
Biology: The compound’s biocompatibility makes it suitable for bioconjugation and labeling studies.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoate: Similar structure but with a shorter carbon chain.
Tert-butyl 3-amino-3-(2-methyl-1,3-oxazol-4-yl)butanoate: Contains an oxazole ring instead of a thiazole ring.
Tert-butyl 3-amino-3-(2-methyl-1,3-imidazol-4-yl)butanoate: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
- The presence of the thiazole ring in tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate imparts unique electronic properties and reactivity compared to oxazole and imidazole analogs.
- The tert-butyl ester group provides steric hindrance, enhancing the compound’s stability and making it less prone to hydrolysis .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-8-14-9(7-17-8)12(5,13)6-10(15)16-11(2,3)4/h7H,6,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIAEZYDEYVTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)(CC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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